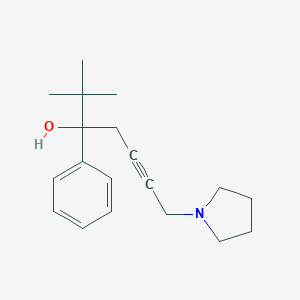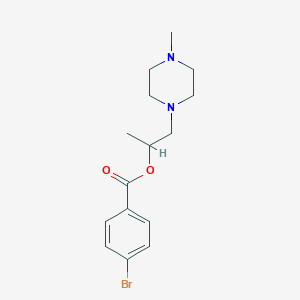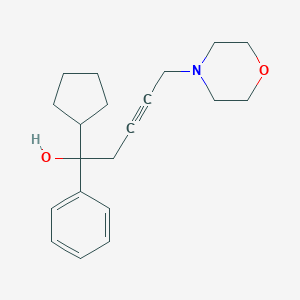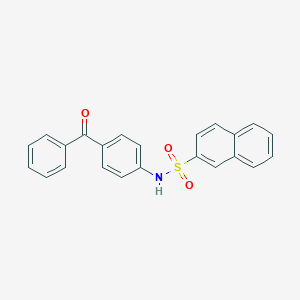![molecular formula C20H23N3O3 B245987 N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B245987.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide, also known as ABT-702, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.
作用機序
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide is a selective inhibitor of the enzyme adenosine kinase, which plays a key role in regulating the levels of adenosine in the brain. Adenosine is a neurotransmitter that has been shown to have anti-inflammatory and neuroprotective effects. By inhibiting adenosine kinase, N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide increases the levels of adenosine in the brain, which may lead to its therapeutic effects.
Biochemical and Physiological Effects:
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide has been shown to increase the levels of adenosine in the brain, which may lead to its therapeutic effects. Adenosine has been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in various diseases. Additionally, N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide has been shown to inhibit the growth of cancer cells and reduce inflammation in autoimmune diseases.
実験室実験の利点と制限
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide has several advantages for lab experiments, including its high purity and selectivity for adenosine kinase. Additionally, N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide has been extensively studied in preclinical studies, which may facilitate its translation to clinical trials. However, N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide has some limitations for lab experiments, including its potential toxicity and limited solubility.
将来の方向性
There are several future directions for the study of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide. One potential direction is to investigate its therapeutic potential in combination with other drugs for the treatment of cancer and autoimmune diseases. Additionally, further studies are needed to investigate its potential for the treatment of neuropathic pain and cognitive impairment. Finally, the development of new and improved analogs of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide may lead to more effective therapies for various diseases.
合成法
The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide involves the reaction of 4-(4-acetylpiperazin-1-yl)aniline with 2-methoxybenzoyl chloride in the presence of a base. The resulting product is purified using column chromatography to obtain N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide in high purity.
科学的研究の応用
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and neurological disorders. In preclinical studies, N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. Additionally, N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide has been investigated for its potential to treat neuropathic pain and cognitive impairment.
特性
分子式 |
C20H23N3O3 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C20H23N3O3/c1-15(24)22-11-13-23(14-12-22)17-9-7-16(8-10-17)21-20(25)18-5-3-4-6-19(18)26-2/h3-10H,11-14H2,1-2H3,(H,21,25) |
InChIキー |
BEVFTGQVINVJRD-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC |
正規SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245905.png)
![7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245922.png)
![3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245923.png)
![6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245924.png)
![3-(4-Methoxybenzyl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245926.png)


![2-[Benzyl(methyl)amino]ethyl 3-chlorobenzoate](/img/structure/B245938.png)

![(3Z)-3-(6-methyl-5,6-dihydro-2H-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-ylidene)naphthalen-2-one](/img/structure/B245943.png)

![9-[2-(4-hydroxyphenyl)-2-oxoethyl]-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one](/img/structure/B245947.png)
![(6Z)-6-[3-[(2-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B245949.png)
![N-[2-(2-Chlorophenoxy)ethyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B245950.png)